molecular formula C7H12ClN3O2 B6188637 2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride CAS No. 2639457-84-2

2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride

Cat. No.: B6188637
CAS No.: 2639457-84-2
M. Wt: 205.6
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Description

2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2 and a molecular weight of 205.64 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic conditions.

    Alkylation: The triazole ring is then alkylated using appropriate alkyl halides to introduce the methyl groups at the desired positions.

    Formation of the Propanoic Acid Moiety: The propanoic acid group is introduced through a series of reactions involving the addition of carboxylic acid derivatives.

    Hydrochloride Salt Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of metabolic pathways or the inhibition of microbial growth, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    2-methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Another compound with a triazole ring, but with different substituents and applications.

    N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine: A more complex molecule containing a triazole ring and additional heterocyclic structures.

Uniqueness

2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is unique due to its specific combination of a triazole ring and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2639457-84-2

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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